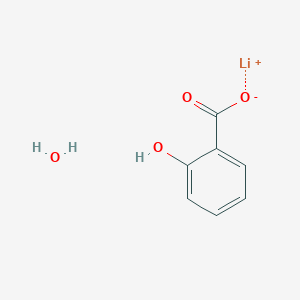

Lithium salicylate monohydrate

概要

説明

Lithium salicylate monohydrate is a compound that crystallizes from aqueous solutions . It has a layer structure, with alternating Δ- and Λ- [ (H2O)Li+]∞ helices running parallel along the b-axis . These helices are double-bridged at the tetracoordinate lithium cations by the carboxylate groups of the salicylate anions .

Molecular Structure Analysis

In its layer structure, alternating Δ- and Λ- [ (H2O)Li+]∞ helices run parallel along the b-axis . These helices are double-bridged at the tetracoordinate lithium cations by the carboxylate groups of the salicylate anions .Physical And Chemical Properties Analysis

Lithium salicylate monohydrate is a white powder or crystal . Its molecular formula is C7H5LiO3 and it has a molecular weight of 162.07 .科学的研究の応用

Crystal Engineering

Lithium salicylate monohydrate: exhibits a unique layer structure with carboxylate-bridged helices, which are of interest in the field of crystal engineering . This compound crystallizes from aqueous solutions as the monohydrate, forming alternating helices that run parallel along the b-axis. These helices are double-bridged at the tetracoordinate lithium cations by the carboxylate groups of the salicylate anions . Such structures are valuable for understanding coordination chemistry and designing new materials with specific properties.

Battery Recycling

In the context of recycling primary lithium batteries, Lithium salicylate monohydrate plays a role in the recovery of lithium and manganese residues . A direct reaction of lithium-containing electronic waste with naturally sourced esters, such as methyl salicylate, allows for the recovery of lithium in various forms, including lithium salicylate monohydrate . This process emphasizes the importance of lithium salicylate monohydrate in sustainable practices and the circular economy.

Antioxidant Production

The hydrolysis of lithium aryloxides can lead to the synthesis of Lithium salicylate monohydrate , which serves as an important antioxidant in the production of oils and greases . Its role in preventing oxidation is crucial for maintaining the quality and extending the shelf life of these products.

Coordination Chemistry

Lithium salicylate monohydrate: is also significant in the study of coordination compounds. Its complex layer structure and the ability to form stable helices make it a subject of interest for researchers exploring the fundamentals of lithium coordination environments .

Electrochemical Applications

The unique properties of Lithium salicylate monohydrate may enhance the electrochemical performance of materials, particularly as an anode material for lithium-ion batteries . Research in this area could lead to the development of more efficient and durable battery technologies.

Material Science

In material science, the structural characteristics of Lithium salicylate monohydrate provide insights into the design of new materials with potential applications in various industries, from electronics to pharmaceuticals .

作用機序

Target of Action

The primary targets of Lithium Salicylate Monohydrate are Glycogen Synthase Kinase-3 (GSK-3) and Inositol Monophosphatase (IMPA) . GSK-3 is a serine/threonine protein kinase involved in various cellular processes, while IMPA is an enzyme that plays a crucial role in the phosphatidylinositol signaling pathway .

Mode of Action

Lithium Salicylate Monohydrate interacts with its targets by inhibiting their activity. It inhibits GSK-3, a key enzyme in the Wnt/β-catenin signaling pathway . It also inhibits IMPA, leading to a decrease in the availability of inositol, a critical component of several secondary messengers in the cell .

Biochemical Pathways

The inhibition of GSK-3 by Lithium Salicylate Monohydrate impacts the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . The inhibition of IMPA leads to a decrease in inositol levels, affecting the phosphatidylinositol signaling pathway .

Pharmacokinetics

Lithium Salicylate Monohydrate exhibits different pharmacokinetics compared to other lithium salts. Remarkably, it produces elevated plasma and brain levels of lithium beyond 48 hours post-dose without the sharp peak that contributes to the toxicity problems of current lithium therapeutics .

Result of Action

The inhibition of GSK-3 and IMPA by Lithium Salicylate Monohydrate leads to neuroprotective effects. It preserves neuronal function and improves memory in animal models of dementia . It also has anti-inflammatory and protein homeostasis properties .

Action Environment

The action of Lithium Salicylate Monohydrate can be influenced by environmental factors. For instance, its crystallization from aqueous solutions results in a layer structure with carboxylate-bridged helices . This structure could potentially influence its interaction with its targets and its overall efficacy.

Safety and Hazards

将来の方向性

Lithium salicylate monohydrate is being studied for its potential use in the treatment of dementia related to Alzheimer’s disease . It has shown modulated pharmacokinetics compared to lithium carbonate, and studies in mice have shown advantageous site-of-action (brain) penetration and persistence of lithium (via AL001) compared to lithium carbonate .

特性

IUPAC Name |

lithium;2-hydroxybenzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Li.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQWWJVTSPXPSF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium salicylate monohydrate | |

CAS RN |

75575-50-7 | |

| Record name | Lithium Salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of Lithium salicylate monohydrate?

A1: Lithium salicylate monohydrate exhibits a unique layered structure. Within this structure, alternating Δ- and Λ-[(H2O)Li+]∞ helices, which are essentially chains of lithium ions coordinated with water molecules, run parallel along a specific axis (the b-axis). These helices are bridged by the carboxylate groups of the salicylate anions, creating a stable network. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate](/img/structure/B1434449.png)

![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)

![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)

![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434456.png)

![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)

![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)

![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)